molecular formula C14H17NO B291260 N-Cyclopentyl-trans-cinnamamide

N-Cyclopentyl-trans-cinnamamide

Cat. No.: B291260
M. Wt: 215.29 g/mol
InChI Key: PHBMWWQRXLSNDW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-trans-cinnamamide is a synthetic organic compound derived from trans-cinnamic acid, where the amide nitrogen is substituted with a cyclopentyl group. Its structure comprises a cinnamoyl backbone (C₆H₅–CH=CH–CO–) linked to a cyclopentylamine moiety. Key inferred characteristics include:

  • Molecular Formula: C₁₄H₁₇NO (estimated based on cinnamamide and cyclopentyl substituent).
  • Molecular Weight: ~215.3 g/mol.
  • The cyclopentyl substituent adds steric bulk, which may affect solubility and biological interactions.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(E)-N-cyclopentyl-3-phenylprop-2-enamide

InChI

InChI=1S/C14H17NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,15,16)/b11-10+

InChI Key

PHBMWWQRXLSNDW-ZHACJKMWSA-N

SMILES

C1CCC(C1)NC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Lipophilicity and Bioavailability : Bulky cyclopentyl groups (as in the target compound) are associated with increased logP values, which could enhance blood-brain barrier penetration in drug design .
  • Structural Diversity in Carboxamides : Modifying the amide nitrogen with groups like piperidinyl () or phenethyl () drastically alters pharmacological profiles, underscoring the need for target-specific optimization.

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